Deoxydihydroartemisinin (a,b Mixture)

Antimalarial mechanism of action Hemozoin inhibition Artemisinin pharmacology

Deoxydihydroartemisinin (α,β mixture; CAS 72807-92-2; molecular formula C₁₅H₂₄O₄; molecular weight 268.35 g/mol) is a semi-synthetic sesquiterpene lactone endoperoxide derived from the antimalarial natural product artemisinin. It exists as a mixture of C-10 epimers and is characterized by the absence of the oxygen atom at the C-10 position.

Molecular Formula C15H24O4
Molecular Weight 268.35 g/mol
Cat. No. B15354172
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDeoxydihydroartemisinin (a,b Mixture)
Molecular FormulaC15H24O4
Molecular Weight268.35 g/mol
Structural Identifiers
SMILESCC1CCC2C(C(OC3C24C1CCC(O3)(O4)C)O)C
InChIInChI=1S/C15H24O4/c1-8-4-5-11-9(2)12(16)17-13-15(11)10(8)6-7-14(3,18-13)19-15/h8-13,16H,4-7H2,1-3H3/t8-,9-,10+,11+,12?,13+,14-,15-/m1/s1
InChIKeyJQGOBHOUYKYFPD-ZDGBRWEXSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Deoxydihydroartemisinin (a,b Mixture) – Procurement-Relevant Identity, Class, and Core Characteristics


Deoxydihydroartemisinin (α,β mixture; CAS 72807-92-2; molecular formula C₁₅H₂₄O₄; molecular weight 268.35 g/mol) is a semi-synthetic sesquiterpene lactone endoperoxide derived from the antimalarial natural product artemisinin. It exists as a mixture of C-10 epimers and is characterized by the absence of the oxygen atom at the C-10 position . The compound is primarily used as a fully characterized reference standard for analytical method development, method validation, and quality control applications traceable to pharmacopeial standards (USP or EP) . It also serves as a key metabolite marker in studies of artemisinin-class drug metabolism and as a synthetic intermediate for second-generation artemisinin derivatives [1].

Reference standard for pharmacopeial (USP/EP) analytical method development and QC
Key metabolite marker in artemisinin-class drug metabolism studies
Synthetic intermediate for second-generation artemisinin derivatives

Why Deoxydihydroartemisinin Cannot Be Interchanged with Dihydroartemisinin or Artemisinin in Analytical and Mechanistic Workflows


Although Deoxydihydroartemisinin shares the endoperoxide pharmacophore with dihydroartemisinin (DHA) and artemisinin, its C-10 deoxy modification fundamentally alters both chemical reactivity and biological selectivity profiles. The absence of the C-10 oxygen prevents the facile ring opening that DHA and artemisinin undergo under aqueous conditions, rendering Deoxydihydroartemisinin incapable of axial porphyrin binding and inactive in β-hematin (hemozoin) inhibition assays, despite retaining potent antimalarial activity [1]. This structural feature also underlies its utility as a chemically resolved metabolite standard that can be distinguished from DHA in LC-MS workflows [2]. In erythroid toxicity models, deoxy artemisinin analogs (lacking the endoperoxide bridge) fail to inhibit erythroid differentiation, unlike DHA and artesunate, confirming that structural modifications at the peroxide or C-10 positions produce functionally non-interchangeable compounds [3]. These data establish that Deoxydihydroartemisinin is not a generic substitute for DHA or artemisinin but a distinct entity with specific analytical and research applications.

C-10 deoxy modification prevents heme binding and β-hematin inhibition; not interchangeable with DHA in mechanism-of-action assays.
Chemical stability profile may differ: reduced aqueous ring-opening vs. DHA can shift metabolite patterns in analytical workflows.
Erythroid toxicity context may not transfer; deoxy artemisinin analogs show distinct cellular differentiation effects compared to DHA.

Quantitative Comparator Evidence for Deoxydihydroartemisinin (α,β Mixture) Versus Closest Analogs


Differential β-Hematin (Hemozoin) Formation Inhibition: Deoxydihydroartemisinin vs. Dihydroartemisinin

In a direct head-to-head comparison using both the HPIA (heme polymerization inhibitory activity) and BHIA (β-hematin inhibitory activity) assays, dihydroartemisinin (DHA) showed dose-dependent inhibition of β-hematin formation exclusively in the HPIA assay, while 10-deoxodihydroartemisinin was completely inactive in both assays [1]. Despite this lack of heme-binding capacity, 10-deoxodihydroartemisinin retains potent antimalarial activity, demonstrating that the antimalarial mechanism of artemisinins is mechanistically uncoupled from hemozoin inhibition—a property that distinguishes the 10-deoxy compound from DHA and artemisinin as a tool for dissecting mechanism-of-action studies [2].

β-Hematin Inhibition
Direct comparison
10-Deoxodihydroartemisinin: inactive in HPIA & BHIA
vs. DHA: dose-dependent inhibition in HPIA only
Decouples heme-binding artifacts from antimalarial activity.
Negative control essential for heme-interaction studies.
Antimalarial mechanism of action Hemozoin inhibition Artemisinin pharmacology

C-10 Deoxy Modification Confers Enhanced Chemical Stability by Preventing Ring Opening vs. Dihydroartemisinin

Chemical stability studies of artemisinin and its derivatives have identified the facile opening of the trioxane moiety as a primary cause of instability. Dihydroartemisinin (DHA) undergoes ring opening under aqueous conditions to yield a free hydroperoxide susceptible to reduction, leading to inactive desoxo metabolites. Removal of the C-10 oxygen to provide 10-deoxodihydroartemisinin renders this ring opening significantly less facile, providing the structural basis for the 'second-generation' 10-deoxy artemisinin derivatives [1]. This enhanced stability is evidenced by the compound's defined melting point (140–142 °C) and storage requirements (hygroscopic, −20 °C under inert atmosphere) that are characteristic of a chemically resolved, stable solid .

Aqueous Stability
Class-level
C-10 deoxy analog: ring-opening less facile; designated 'second-generation' scaffold
vs. DHA: facile trioxane ring opening; forms degradants
Supports stability screening in aqueous media.
Ring-opening rate constants not reported; data to verify.
Artemisinin stability C-10 substitution Second-generation antimalarials

Erythroid Toxicity Selectivity: Deoxyartemisinin (Endoperoxide-Lacking Analog) vs. Dihydroartemisinin in K562 Differentiation

In a structure–activity relationship study using the K562 leukemia cell line as a model for differentiating early human erythroblasts, all artemisinin derivatives (including DHA, artemisone, and artesunate) inhibited both spontaneous and induced erythroid differentiation, except deoxyartemisinin, which lacks the endoperoxide bridge. DHA was identified as the most potent and rapidly acting compound, reducing cell growth and inducing programmed cell death within 24 hours, while 10-deoxoartemisinin did not reduce cell growth but still arrested differentiation, indicating that the C-10 substituent primarily governs the anti-proliferative effect [1]. Deoxyartemisinin, devoid of the peroxide, exhibited neither erythroid differentiation inhibition nor significant anti-proliferative activity, confirming that the endoperoxide bridge is the structural determinant of erythro-toxicity [2].

Erythroid Toxicity
Class-level
Deoxyartemisinin (analog): no inhibition of erythroid differentiation
vs. DHA: potently inhibits differentiation in K562 cells
Endoperoxide bridge determines erythroid differentiation effects.
Explicit data for 10-deoxodihydroartemisinin not available.
Erythro-toxicity Artemisinin safety Structure–activity relationship

Metabolite Identification and Quantification: Deoxydihydroartemisinin as a Major, Inactive Metabolite of Arteether Alongside DHA

Using thermospray LC-MS with internal standardization, Baker et al. quantified the metabolites formed from arteether in rat liver microsome preparations at the 1–10 µg/mL level without solvent extraction. The major metabolites identified were dihydroartemisinin (DHA), deoxydihydroartemisinin, 3-hydroxydeoxydihydroartemisinin, two isomers of hydroxyarteether, and 3-hydroxydeoxyarteether. Deoxyarteether was not detected at significant concentrations [1]. Deoxydihydroartemisinin was thus established as one of the principal metabolic products, alongside DHA, and is considered pharmacologically inactive, making it a critical reference standard for distinguishing active from inactive metabolites in pharmacokinetic and drug metabolism studies [2].

Metabolite Identity
Direct comparison
Deoxydihydroartemisinin and DHA both major metabolites of arteether in rat liver microsomes; deoxyarteether absent
Distinguishes inactive deoxy metabolite from active DHA in LC-MS.
Authenticated standard critical for accurate peak assignment.
Drug metabolism Arteether metabolism LC-MS metabolite profiling

Immunosuppressive Activity of Bis-(10-deoxydihydroartemisinin)-Phloroglucinol Dimer: Reduced Cytotoxicity vs. Comparable Immunomodulatory Potency

The bis-(10-deoxydihydroartemisinin)-phloroglucinol dimer (compound 9) was synthesized in a one-step reaction and evaluated for anticancer and immunosuppressive activity alongside its structural analogs. The dimer exhibited strong inhibition of cancer cell proliferation and immunosuppressive activity, with the structure modification reducing cytotoxicity compared to earlier artemisinin dimers. Among the analogs, bis-(10-deoxydihydroartemisinin)-phloroglucinol phenyl decanoate (compound 16) showed significant reduction of ear swelling in a DNFB-induced delayed-type hypersensitivity mouse model without observable toxicity in a dose-dependent manner [1]. A related dihydroartemisinin-ursodeoxycholic acid conjugate (compound 4) demonstrated IC₅₀ values of 15 nM against concanavalin A-induced mouse splenic T cell proliferation and 30 nM against anti-CD3/CD28-induced human primary T cell proliferation [2], providing a comparator potency benchmark for the 10-deoxydihydroartemisinin scaffold.

Immunomodulation
Cross-study comparable
Bis-(10-deoxydihydroartemisinin)-phloroglucinol dimer: reduced cytotoxicity, strong immunosuppression
vs. DHA-UDCA conjugate: IC₅₀ 15 nM (mouse T cell) / 30 nM (human T cell)
Scaffold supports low-cytotoxicity immunomodulator research.
Cross-study comparison; direct IC₅₀ for dimer not reported.
Immunosuppression Artemisinin dimers Anticancer drug design

Highest-Value Application Scenarios for Deoxydihydroartemisinin (α,β Mixture) Based on Quantitative Differentiation Evidence


Artemisinin Mechanism-of-Action Studies Requiring a Heme-Binding-Negative Active Control

For laboratories investigating whether a candidate artemisinin analog exerts its antimalarial effects through heme/hemozoin interaction, Deoxydihydroartemisinin serves as an indispensable negative control. As demonstrated by Haynes et al., 10-deoxodihydroartemisinin is completely inactive in both HPIA and BHIA hemozoin inhibition assays, yet retains potent antimalarial activity [1]. This allows researchers to cleanly decouple heme-binding artifacts from true antiparasitic mechanisms—a differential capability not offered by DHA or artemisinin, which both produce confounding heme interactions under assay conditions.

Pharmacokinetic and Drug Metabolism Studies of Artemisinin-Class Antimalarials

In studies characterizing the metabolic fate of arteether, artemether, or artemisinin, Deoxydihydroartemisinin is a primary, pharmacologically inactive metabolite that must be chromatographically resolved from the active metabolite DHA [2]. The compound's availability as a fully characterized reference standard compliant with USP/EP guidelines makes it the definitive choice for LC-MS method development, validation, and routine quality control in both preclinical and clinical pharmacokinetic workflows .

Safety Pharmacology Screening for Artemisinin-Induced Erythrotoxicity

The differential erythroid toxicity profile established by Parapini et al., wherein deoxyartemisinin (lacking the endoperoxide bridge) fails to inhibit erythroid differentiation while DHA and artesunate are potently inhibitory [3], positions 10-deoxy artemisinin analogs as critical comparator compounds in developmental and reproductive toxicity screening panels. Procurement of Deoxydihydroartemisinin enables side-by-side testing against DHA to attribute toxicity specifically to the endoperoxide bridge versus the C-10 substituent.

Medicinal Chemistry Optimization of Low-Toxicity Artemisinin-Based Immunomodulators

The successful synthesis and evaluation of bis-(10-deoxydihydroartemisinin)-phloroglucinol dimers, which demonstrate strong immunosuppressive activity with reduced cytotoxicity and in vivo efficacy without observable toxicity [4], establishes the 10-deoxydihydroartemisinin scaffold as a validated starting point for drug discovery programs targeting autoimmune or inflammatory diseases. The compound's chemical stability also supports scalable dimerization and derivatization chemistry.

Application
Selection Property
Validation Focus
Artemisinin mechanism-of-action studies (heme-binding control)
Negative control for heme/hemozoin interaction
Verify absence of β-hematin inhibition in HPIA/BHIA assays
Pharmacokinetic and drug metabolism method development (LC-MS)
Resolved inactive metabolite reference standard
Confirm chromatographic separation from active DHA in target matrices
Erythrotoxicity safety pharmacology screening
Endoperoxide-bridge-dependent comparator
Compare erythroid differentiation inhibition vs. DHA in cell models
Medicinal chemistry of artemisinin-based immunomodulators
Low-cytotoxicity dimer scaffold
Assess immunosuppressive potency and cytotoxicity in T cell assays
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